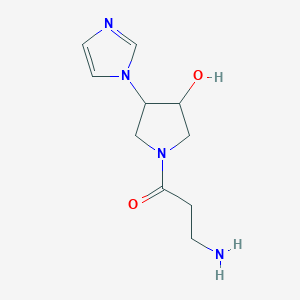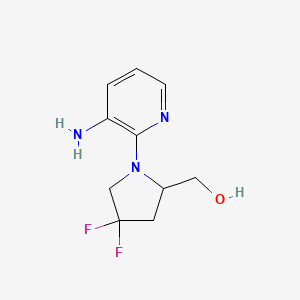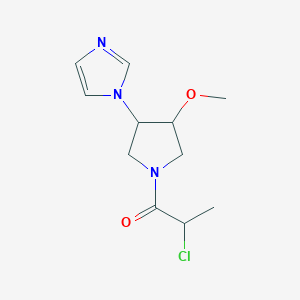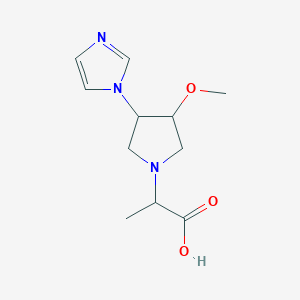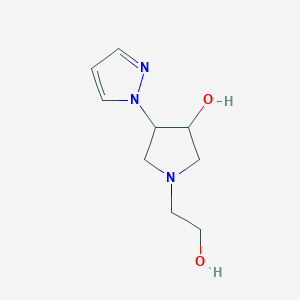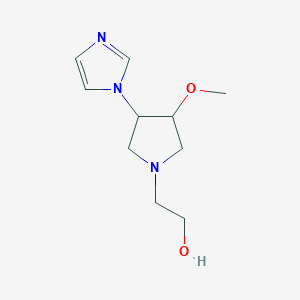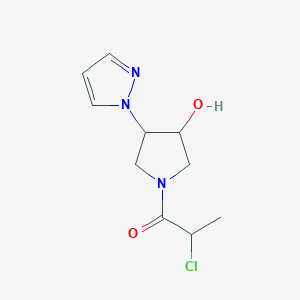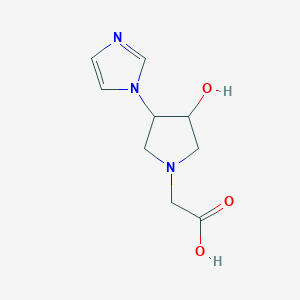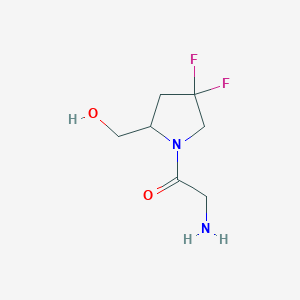![molecular formula C9H16FN B1478346 4-(Fluoromethyl)-2-azaspiro[4.4]nonane CAS No. 2092801-29-9](/img/structure/B1478346.png)
4-(Fluoromethyl)-2-azaspiro[4.4]nonane
Übersicht
Beschreibung
Synthesis Analysis
There are efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which possess an unsaturated pyrrolidine cycle . Another study describes a gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid as an efficient approach to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones .Molecular Structure Analysis
The molecular structure of spiro[4.4]nonane consists of two cycloalkane rings of four carbon atoms each, sharing one carbon-carbon bond . The average mass is 124.223 Da and the monoisotopic mass is 124.125198 Da .Wissenschaftliche Forschungsanwendungen
Synthetic Methods
4-(Fluoromethyl)-2-azaspiro[4.4]nonane and its derivatives are synthesized through various methods, contributing to their structural diversity. For instance, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones was achieved via a Mn(III)-based reaction, maintaining the integrity of the pyrrolidinedione ring and forming part of the azaspiro[4.4]nonanedione scaffold (Huynh, Nguyen, & Nishino, 2017). Similarly, 8-oxa-2-azaspiro[4.5]decane was synthesized from readily available reagents, showcasing its potential in producing biologically active compounds (Ogurtsov & Rakitin, 2020).
Structural Characteristics
The structural features of these compounds are critical for their applications. For example, the crystallographically obtained conformation of certain derivatives with trifluoromethyl substituents was used for molecular electrostatic potentials calculation, highlighting the significance of structural properties in determining activity (Obniska et al., 2006).
Applications in Bioactive Natural Products
Core Structures of Bioactive Compounds
The azaspiro[4.4]nonane ring system serves as a key structure in several bioactive natural products. Notably, it represents the core skeleton of cephalotaxine, whose derivatives demonstrate significant antileukemic activity (El Bialy, Braun, & Tietze, 2005). These compounds have been used as templates for constructing synthetic receptors and intermediates in enzyme inhibitors synthesis.
Synthetic Approaches
A variety of synthetic approaches have been developed for these compounds, underlining their importance in medicinal chemistry. For example, efficient synthetic routes for spiroaminals, which possess significant biological activities, have been summarized, demonstrating the challenges and strategies involved in their synthesis (Sinibaldi & Canet, 2008).
Eigenschaften
IUPAC Name |
4-(fluoromethyl)-2-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMQGJHVUIOGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092801-29-9 | |
| Record name | 4-(fluoromethyl)-2-azaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


